

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropoxybenzoic Acid

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Compound of Interest

Compound Name: *4-Cyclopropoxybenzoic acid*

Cat. No.: *B155675*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Cyclopropoxybenzoic acid**, a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material development.

Core Physicochemical Data

The following tables summarize the available quantitative data for **4-Cyclopropoxybenzoic acid** and its close structural analog, 4-Cyclopropylbenzoic acid, for comparative purposes.

Table 1: Physicochemical Properties of **4-Cyclopropoxybenzoic Acid**

Property	Value	Source
CAS Number	62577-90-6	CymitQuimica[1]
Molecular Formula	C ₁₀ H ₁₀ O ₃	CymitQuimica[1]
Molecular Weight	178.18 g/mol	CymitQuimica[1]
Predicted logP	1.92600	Guidechem[2]
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	
Aqueous Solubility	Not available	

Table 2: Physicochemical Properties of 4-Cyclopropylbenzoic Acid (for comparison)

Property	Value	Source
CAS Number	1798-82-9	Apollo Scientific, Sigma-Aldrich[2][3]
Molecular Formula	C ₁₀ H ₁₀ O ₂	PubChem[4]
Molecular Weight	162.19 g/mol	PubChem[4]
Melting Point	221-224 °C	
Boiling Point	Not available	
pKa	4.45	Filo[5]
XLogP3 (Predicted)	2.8	PubChem[4]
Aqueous Solubility	Not available	

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of benzoic acid derivatives are outlined below. These methods are generally applicable for the

characterization of **4-Cyclopropoxybenzoic acid**.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Protocol:

- A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.^[6]

Determination of Boiling Point

For solid compounds like **4-Cyclopropoxybenzoic acid**, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Protocol:

- A small amount of the substance is placed in a distillation flask.
- The apparatus is connected to a vacuum source, and the pressure is lowered to a stable value.
- The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Determination of Acid Dissociation Constant (pKa)

The pKa of a carboxylic acid can be determined by potentiometric titration.

Protocol:

- A known concentration of the acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.
- A standardized solution of a strong base (e.g., NaOH) is added in small increments.
- The pH of the solution is measured after each addition of the base using a calibrated pH meter.
- A titration curve is constructed by plotting the pH versus the volume of base added.
- The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.

Protocol:

- An excess amount of the solid compound is added to a known volume of water in a flask.
- The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).^{[7][8]}

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial in drug development.

Protocol:

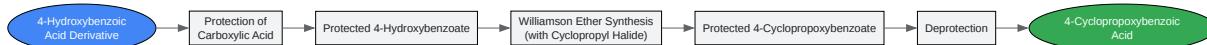
- A solution of the compound is prepared in either water or n-octanol.
- This solution is mixed with an equal volume of the other immiscible solvent in a separatory funnel.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
- After the layers have separated, the concentration of the compound in each phase is determined analytically.
- The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Synthesis and Potential Biological Relevance

While specific experimental details for the large-scale synthesis of **4-Cyclopropoxybenzoic acid** are not readily available in the public domain, a general synthetic approach can be conceptualized.

Conceptual Synthetic Workflow

A plausible synthetic route to **4-Cyclopropoxybenzoic acid** could involve the Williamson ether synthesis, starting from a protected 4-hydroxybenzoic acid derivative and a cyclopropyl halide. The workflow can be visualized as follows:



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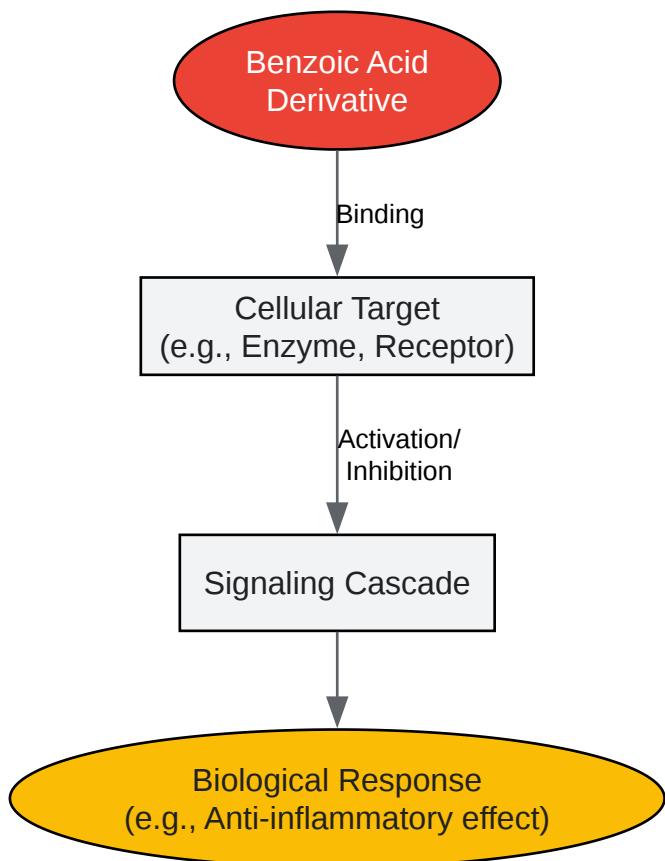
Conceptual synthesis of **4-Cyclopropoxybenzoic acid**.

This diagram illustrates a potential multi-step synthesis beginning with the protection of the carboxylic acid group of a 4-hydroxybenzoic acid derivative, followed by the formation of the cyclopropyl ether, and concluding with the deprotection to yield the final product.

Biological Activity Context

Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The incorporation of a cyclopropoxy group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^[4] While specific biological data for **4-Cyclopropoxybenzoic acid** is limited, its structural similarity to other biologically active benzoic acids suggests its potential as a scaffold in drug discovery. For instance, various benzoic acid derivatives have been investigated as modulators of the proteostasis network, which is implicated in aging and disease.

The general mechanism of action for many benzoic acid-based drugs involves their interaction with specific enzymes or receptors within a cell, leading to the modulation of a signaling pathway.



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General signaling pathway for a benzoic acid derivative.

This diagram depicts a simplified model where a benzoic acid derivative binds to a cellular target, initiating a signaling cascade that results in a specific biological response. The precise targets and pathways for **4-Cyclopropoxybenzoic acid** would require further experimental investigation.

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